N-[(1R)-1-cyclopentylethyl]-4-methylsulfonylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1R)-1-cyclopentylethyl]-4-methylsulfonylbenzamide, also known as CP-544326, is a potent and selective antagonist of the orexin-1 receptor. Orexin-1 receptor antagonists have been studied for their potential use in the treatment of insomnia and other sleep disorders. CP-544326 has shown promising results in preclinical studies and has been the subject of scientific research for several years.
Mechanism of Action
N-[(1R)-1-cyclopentylethyl]-4-methylsulfonylbenzamide is a selective antagonist of the orexin-1 receptor, which is involved in the regulation of wakefulness and arousal. Orexin-1 receptor antagonists work by blocking the binding of orexin-A and orexin-B, which are neuropeptides that promote wakefulness and arousal. By blocking the binding of orexin-A and orexin-B, this compound decreases wakefulness and promotes sleep.
Biochemical and Physiological Effects
This compound has been shown to increase sleep time and decrease wakefulness in animal models. In addition, this compound has been shown to decrease locomotor activity and increase food intake in animal models. These effects are consistent with the role of the orexin-1 receptor in the regulation of wakefulness, arousal, locomotor activity, and feeding behavior.
Advantages and Limitations for Lab Experiments
One advantage of N-[(1R)-1-cyclopentylethyl]-4-methylsulfonylbenzamide is its selectivity for the orexin-1 receptor. This selectivity allows for more precise targeting of the orexin system and may reduce the risk of off-target effects. However, one limitation of this compound is its relatively short half-life, which may limit its effectiveness in some experimental settings.
Future Directions
There are several potential future directions for research on N-[(1R)-1-cyclopentylethyl]-4-methylsulfonylbenzamide. One direction is to further investigate its potential use in the treatment of insomnia and other sleep disorders. Another direction is to investigate its potential use in the treatment of other disorders that are related to the orexin system, such as narcolepsy and obesity. Additionally, future research could focus on developing more potent and longer-lasting orexin-1 receptor antagonists.
Synthesis Methods
N-[(1R)-1-cyclopentylethyl]-4-methylsulfonylbenzamide can be synthesized using a multi-step process. The first step involves the reaction of 4-methylsulfonylbenzoic acid with thionyl chloride to form 4-methylsulfonylbenzoyl chloride. The second step involves the reaction of 4-methylsulfonylbenzoyl chloride with (1R)-1-cyclopentylethylamine to form this compound.
Scientific Research Applications
N-[(1R)-1-cyclopentylethyl]-4-methylsulfonylbenzamide has been the subject of scientific research for its potential use in the treatment of insomnia and other sleep disorders. Preclinical studies have shown that this compound is a potent and selective antagonist of the orexin-1 receptor, which is involved in the regulation of wakefulness and arousal. This compound has been shown to increase sleep time and decrease wakefulness in animal models.
Properties
IUPAC Name |
N-[(1R)-1-cyclopentylethyl]-4-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3S/c1-11(12-5-3-4-6-12)16-15(17)13-7-9-14(10-8-13)20(2,18)19/h7-12H,3-6H2,1-2H3,(H,16,17)/t11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTEBPTZJJFBQHT-LLVKDONJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCC1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1CCCC1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.